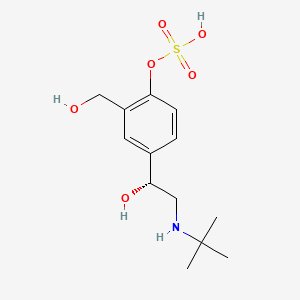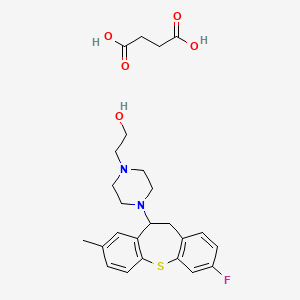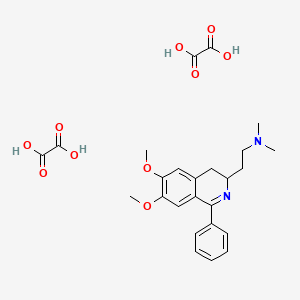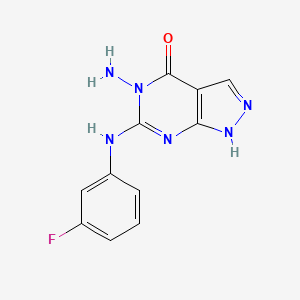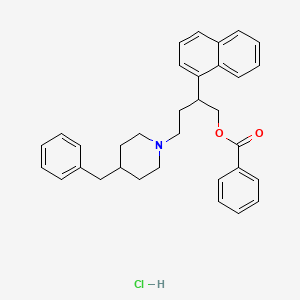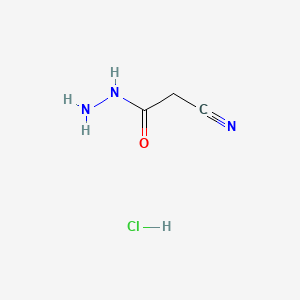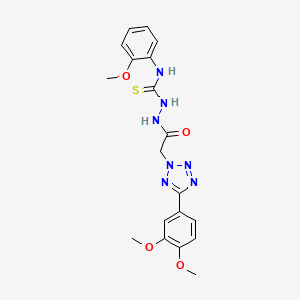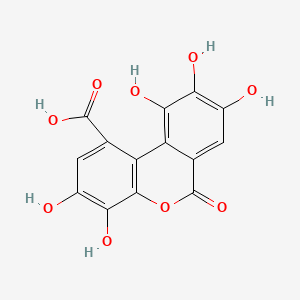
Copper arsenate hydroxide (Cu2(AsO4)(OH))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper arsenate hydroxide, with the chemical formula Cu2(AsO4)(OH), is a compound that combines copper, arsenic, and hydroxide ions. It is known for its distinctive blue or bluish-green color and is primarily used as an insecticide, fungicide, and miticide. This compound is found naturally as the mineral olivenite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper arsenate hydroxide can be synthesized by reacting copper sulfate with sodium arsenate in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{CuSO}_4 + \text{Na}_3\text{AsO}_4 + \text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{AsO}_4)(\text{OH}) + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, copper arsenate hydroxide is produced by adding a solution of soluble arsenate to a copper sulfate solution. The pH is carefully controlled to precipitate impurities, and the resulting solution is neutralized with an alkaline substance to precipitate copper arsenate hydroxide .
Análisis De Reacciones Químicas
Types of Reactions: Copper arsenate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper arsenate.
Reduction: Under certain conditions, it can be reduced to elemental copper and arsenic compounds.
Substitution: It can react with other metal salts to form different arsenates.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Metal salts like zinc sulfate or iron chloride.
Major Products:
Oxidation: Copper arsenate (Cu3(AsO4)2).
Reduction: Elemental copper and arsenic trioxide.
Substitution: Formation of other metal arsenates.
Aplicaciones Científicas De Investigación
Copper arsenate hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its antimicrobial properties and potential use in controlling biological pests.
Medicine: Studied for its potential therapeutic effects, although its toxicity limits its use.
Industry: Employed as an insecticide, fungicide, and miticide in agriculture.
Mecanismo De Acción
The mechanism by which copper arsenate hydroxide exerts its effects involves the disruption of cellular processes in target organisms. The compound interferes with enzyme activity and cellular respiration, leading to the death of pests and fungi. The hydroxide ions play a crucial role in the compound’s ability to penetrate cell membranes and exert its toxic effects .
Comparación Con Compuestos Similares
Copper arsenate hydroxide can be compared to other similar compounds, such as:
Calcium arsenate (Ca3(AsO4)2): Used as an insecticide and herbicide.
Chromated copper arsenate (CCA): A wood preservative that combines copper, chromium, and arsenic.
Lead arsenate (PbHAsO4): Historically used as an insecticide but now largely banned due to its toxicity.
Uniqueness: Copper arsenate hydroxide is unique in its combination of copper and arsenic, providing both antimicrobial and pesticidal properties. Its natural occurrence as olivenite also distinguishes it from other synthetic arsenates .
Propiedades
Número CAS |
12774-48-0 |
|---|---|
Fórmula molecular |
AsCu2HO5 |
Peso molecular |
283.02 g/mol |
Nombre IUPAC |
dicopper;arsorate;hydroxide |
InChI |
InChI=1S/AsH3O4.2Cu.H2O/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;1H2/q;2*+2;/p-4 |
Clave InChI |
JLVKAXLQCSAERS-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



